

A Comparative Analysis of the Antiandrogenic Effects of Vinclozolin and Its Metabolites

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Compound of Interest

Compound Name: **Vinclozolin**

Cat. No.: **B1683831**

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This guide provides a detailed comparison of the antiandrogenic properties of the dicarboximide fungicide **Vinclozolin** and its primary metabolites, 2-[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2). The in vivo antiandrogenic effects of **Vinclozolin** are primarily attributed to the actions of these metabolites, which function as competitive antagonists of the androgen receptor (AR).^{[1][2][3]} This document summarizes key experimental data, outlines the methodologies used for their determination, and illustrates the underlying molecular pathways and experimental workflows.

Data Presentation: Comparative Antiandrogenic Potency

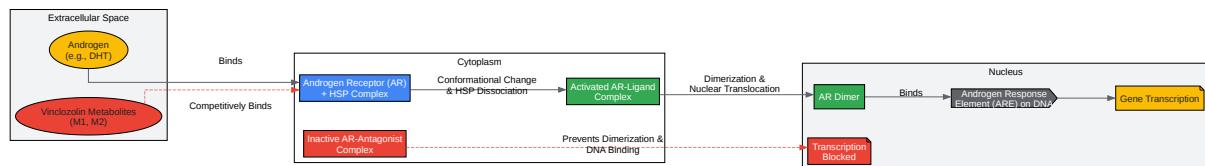
The antiandrogenic potency of **Vinclozolin** and its metabolites has been quantified through various in vitro assays. The following table summarizes their comparative ability to bind to the androgen receptor and inhibit its function. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher potency.

Compound	Androgen Receptor Binding Affinity (Ki)	Relative Potency	Notes
Vinclozolin	> 700 μ M[1]	Very Low	The parent compound exhibits weak affinity for the androgen receptor.[1]
Metabolite M1	92 μ M[1]	Moderate	An effective antagonist of androgen receptor binding.[1]
Metabolite M2	9.7 μ M[1]	High	The most potent of the three, with an affinity approximately 9.5 times greater than M1. [1] It is about 50-fold more potent than M1 in inhibiting androgen-induced transactivation.[4][5]

In vivo studies have demonstrated that perinatal exposure to **Vinclozolin** at doses of 100 mg/kg/day leads to significant demasculinizing effects in male rat offspring, including hypospadias, cleft phallus, ectopic testes, and atrophy of the seminal vesicles and prostate gland.[1][6][7] These effects are a direct consequence of the antiandrogenic activity of its metabolites, M1 and M2.[1]

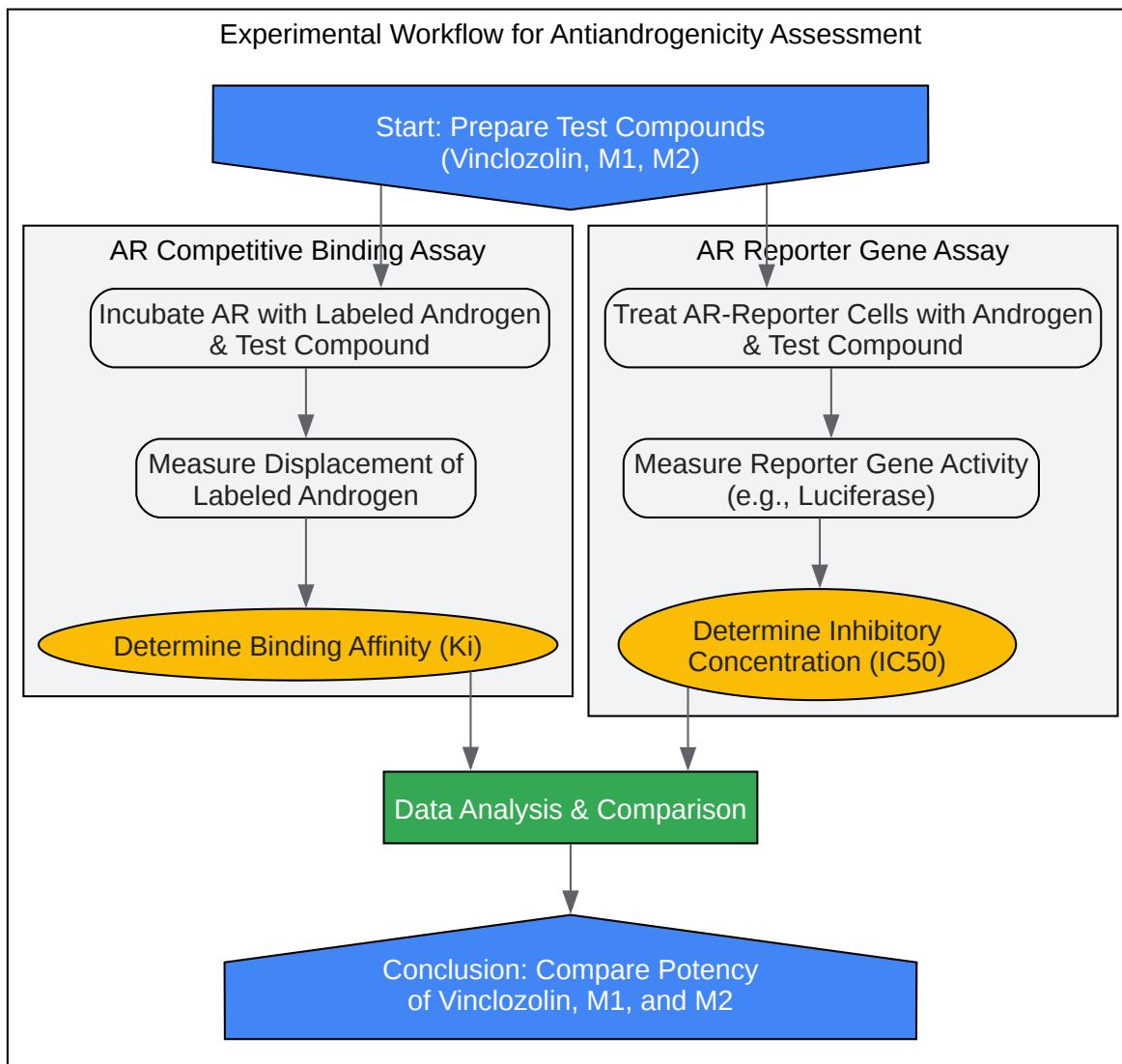
Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the assessment of antiandrogenic compounds.



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Androgen Receptor Signaling and Antagonism by **Vinclozolin** Metabolites.



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Workflow for In Vitro Antiandrogenicity Assessment.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiandrogenic effects of **Vinclozolin** and its metabolites.

This assay quantifies the ability of a test compound to compete with a natural androgen for binding to the AR.

- Objective: To determine the binding affinity (Ki) of **Vinclozolin**, M1, and M2 for the androgen receptor.
- Principle: This assay measures the displacement of a radiolabeled or fluorescently labeled androgen from the AR ligand-binding domain (LBD) by a test compound. The concentration of the test compound that displaces 50% of the labeled ligand is the IC50, which can be used to calculate the Ki.
- Materials:
 - Source of AR: Recombinant rat AR-LBD or cytosol preparations from androgen target tissues (e.g., rat prostate).
 - Labeled Ligand: [3H]-Dihydrotestosterone ([3H]-DHT) or a fluorescent androgen ligand (e.g., Fluormone™ AL Green).
 - Test Compounds: **Vinclozolin**, M1, M2, and a reference antiandrogen (e.g., hydroxyflutamide).
 - Assay Buffer: Typically contains HEPES, NaCl, DTT, BSA, and glycerol to maintain protein stability.
 - 96-well or 384-well microplates.
 - Scintillation counter or fluorescence polarization reader.
- Procedure:
 - Preparation: A dilution series of the test compounds and reference compounds is prepared in the assay buffer.

- Binding Reaction: In each well of the microplate, the AR preparation is incubated with a fixed concentration of the labeled androgen and varying concentrations of the test compound. Control wells for total binding (labeled androgen + AR) and non-specific binding (labeled androgen + AR + a high concentration of unlabeled androgen) are included.
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures vary depending on the specific protocol but are typically for several hours at room temperature or 4°C.
- Separation (for radioligand assays): Unbound labeled ligand is separated from the AR-bound ligand. This can be achieved through methods like hydroxylapatite precipitation or filtration.
- Detection:
 - For radioligand assays, the amount of radioactivity in the bound fraction is measured using a scintillation counter.
 - For fluorescence polarization assays, the polarization value is read directly from the plate. Displacement of the fluorescent ligand leads to a decrease in polarization.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the AR.

- Objective: To determine the functional antagonist activity (IC50) of **Vinclozolin**, M1, and M2.
- Principle: This assay utilizes a host cell line (e.g., human prostate cancer cells like 22RV1 or engineered CHO cells) that contains two key genetic components: an expression vector for the human AR and a reporter vector with a luciferase gene under the control of an androgen-responsive promoter. When an androgen binds to the AR, the complex activates the promoter, leading to luciferase production. An antiandrogen will compete with the androgen, thereby reducing luciferase expression.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Materials:

- Cell Line: A suitable mammalian cell line stably or transiently transfected with an AR expression plasmid and an androgen-responsive reporter plasmid (e.g., containing a Mouse Mammary Tumor Virus (MMTV) promoter).
- Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
- Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.
- Test Compounds: **Vinclozolin**, M1, M2.
- 96-well white, clear-bottom cell culture plates.
- Luciferase Assay Reagent.
- Luminometer.

- Procedure:

- Cell Seeding: Cells are seeded into the wells of a 96-well plate at a predetermined density (e.g., 10,000-20,000 cells per well) and allowed to attach overnight.[8][9]
- Compound Treatment: The cell culture medium is replaced with a medium containing a fixed, sub-maximal concentration of an androgen agonist (e.g., DHT) and varying concentrations of the test compound (**Vinclozolin**, M1, or M2).
- Incubation: The cells are incubated for a period sufficient to allow for gene transcription and protein expression, typically 18-24 hours.
- Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added to each well.
- Luminescence Measurement: The light produced by the luciferase reaction is quantified using a luminometer.

- Data Analysis: The luminescence readings are normalized to a positive control (agonist alone). The percentage of inhibition is plotted against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Conclusion

Experimental data consistently demonstrate that while the parent compound **Vinclozolin** has a very weak affinity for the androgen receptor, its metabolites, M1 and particularly M2, are potent antiandrogens.^[1] Metabolite M2 is the primary driver of **Vinclozolin**'s antiandrogenic activity, exhibiting a binding affinity and functional inhibitory potency that is significantly higher than M1. ^{[1][4][5]} These findings, derived from robust experimental protocols such as competitive binding and reporter gene assays, are crucial for understanding the mechanism of toxicity of **Vinclozolin** and for the risk assessment of endocrine-disrupting chemicals.

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